molecular formula C21H17FN2O4 B12875327 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide CAS No. 59749-50-7

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide

Cat. No.: B12875327
CAS No.: 59749-50-7
M. Wt: 380.4 g/mol
InChI Key: ZHTKATJCVVRNLI-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, benzopyran, and pyrrolidinecarboxamide groups, which contribute to its diverse chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenylmethyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the 4-fluorophenylmethyl intermediate.

    Cyclization to Form the Pyrrolidine Ring: The intermediate is then subjected to cyclization reactions to form the pyrrolidine ring structure.

    Coupling with Benzopyran Derivative: The pyrrolidine intermediate is coupled with a benzopyran derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Chlorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-((4-Methylphenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide: Similar structure with a methyl group instead of fluorine.

    1-((4-Bromophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of 1-((4-Fluorophenyl)methyl)-5-oxo-N-(4-oxo-4H-1-benzopyran-2-Yl)-2-pyrrolidinecarboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved performance in various applications.

Properties

CAS No.

59749-50-7

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-oxo-N-(4-oxochromen-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H17FN2O4/c22-14-7-5-13(6-8-14)12-24-16(9-10-20(24)26)21(27)23-19-11-17(25)15-3-1-2-4-18(15)28-19/h1-8,11,16H,9-10,12H2,(H,23,27)

InChI Key

ZHTKATJCVVRNLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)NC2=CC(=O)C3=CC=CC=C3O2)CC4=CC=C(C=C4)F

Origin of Product

United States

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